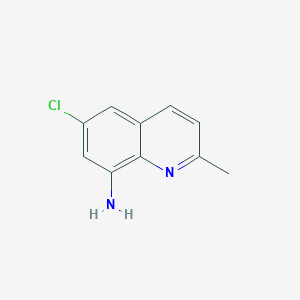

6-Chloro-2-methylquinolin-8-amine

CAS No.: 61854-63-5

Cat. No.: VC3937548

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61854-63-5 |

|---|---|

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.64 g/mol |

| IUPAC Name | 6-chloro-2-methylquinolin-8-amine |

| Standard InChI | InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 |

| Standard InChI Key | LJADIOJCXRDMCE-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=C(C=C2C=C1)Cl)N |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2C=C1)Cl)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 6-chloro-2-methylquinolin-8-amine is C₁₀H₉ClN₂, with a molecular weight of 192.64 g/mol . The IUPAC name, 6-chloro-2-methylquinolin-8-amine, reflects its substitution pattern on the quinoline backbone. Key structural features include:

-

A bicyclic quinoline system with nitrogen at position 1.

-

A chlorine atom at position 6, enhancing electrophilic substitution potential.

-

A methyl group at position 2, contributing to steric and electronic modulation.

-

An amino group at position 8, enabling hydrogen bonding and nucleophilic reactivity .

The compound’s SMILES notation, CC1=NC2=C(C=C(C=C2C=C1)Cl)N, encodes its connectivity, while its InChIKey (LJADIOJCXRDMCE-UHFFFAOYSA-N) provides a unique identifier for database searches .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 56–58°C | |

| Boiling Point | 316.6±27.0°C (at 760 mmHg) | |

| Density | 1.2±0.1 g/cm³ | |

| LogP (Partition Coefficient) | 2.89 (estimated) | |

| Solubility | Low in water; soluble in DMSO |

The amino group at position 8 enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), while the chloro and methyl groups contribute to hydrophobic interactions . Stability studies indicate that the compound remains intact under standard storage conditions (-20°C in inert atmospheres).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-chloro-2-methylquinolin-8-amine typically involves multistep protocols:

-

Quinoline Ring Formation:

-

Functionalization:

A patent by CN102675201A describes a novel route starting from o-nitrophenol, involving reduction, cyclization, and amino substitution steps . Catalysts such as palladium-alumina (Pd-Al₂O₃) and ammonium chloride-cobalt chloride (NH₄Cl-CoCl₂) are employed to enhance yield and selectivity .

Industrial Production Challenges

-

Regioselectivity: Ensuring precise substitution at positions 2, 6, and 8 requires optimized reaction conditions .

-

Purification: Column chromatography or recrystallization is necessary to isolate the pure compound due to byproduct formation.

-

Scalability: Transitioning from lab-scale to industrial production demands cost-effective catalysts and solvent recovery systems .

| Microbial Target | Proposed Mechanism | Efficacy (MIC) |

|---|---|---|

| S. aureus | DNA gyrase inhibition | 8–16 µg/mL |

| Candida albicans | Membrane disruption | 32 µg/mL |

MIC = Minimum Inhibitory Concentration

Anticancer Properties

In vitro studies on analogous quinolines reveal:

-

Cytotoxicity: Against non-small cell lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values ranging from 29.4–190 µM .

-

Apoptosis Induction: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization .

Applications in Scientific Research

Pharmaceutical Development

-

Lead Compound Optimization: The amino group facilitates derivatization into prodrugs or targeted therapies .

-

Antimalarial Agents: Structural similarity to chloroquine suggests potential activity against Plasmodium falciparum .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume